molecular formula C12H17ClFN B1438082 Cyclopentyl(4-fluorophenyl)methanamine hydrochloride CAS No. 1171555-40-0

Cyclopentyl(4-fluorophenyl)methanamine hydrochloride

Cat. No.: B1438082
CAS No.: 1171555-40-0
M. Wt: 229.72 g/mol
InChI Key: MZNQZJMESMHSSY-UHFFFAOYSA-N
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Description

Cyclopentyl(4-fluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antidepressant-like Activity

Cyclopentyl(4-fluorophenyl)methanamine hydrochloride derivatives have shown promise in the field of antidepressant research. Novel derivatives, acting as biased agonists of serotonin 5-HT1A receptors, demonstrated potent antidepressant-like activity. Specifically, compounds in this series stimulated ERK1/2 phosphorylation, a key signaling pathway, and showed high effectiveness in the rat Porsolt test, a model for assessing antidepressant activity (Sniecikowska et al., 2019).

Molecular Structure Studies

The molecular structure of this compound and related compounds has been a subject of research, contributing to the understanding of its properties. Studies have analyzed the crystal structure, revealing details like the conformation of the cyclopentyl ring and the dihedral angles within the compound, which are crucial for understanding its chemical behavior and potential therapeutic applications (Seo et al., 2011).

Analytical Chemistry

In the field of analytical chemistry, this compound and its derivatives are used as reference compounds in chromatographic analyses. For instance, methods like micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) utilize these compounds for the separation and analysis of complex mixtures, demonstrating their importance in the development of precise analytical methods (El-Sherbiny et al., 2005).

Potential in Neuropharmacology

Research into this compound has also extended into neuropharmacology, where its derivatives are examined for their potential effects on brain function and disorders. Studies have focused on the synthesis and analysis of compounds related to ketamine, a well-known anesthetic with significant neuropharmacological effects. These investigations are crucial for developing new therapeutic agents for neurological conditions (Moghimi et al., 2014).

Local Anesthetic Activity

Furthermore, this compound derivatives have been explored for their local anesthetic properties. The synthesis and characterization of these compounds have provided insights into their potential as local anesthetics, contributing to the development of new pain management solutions (Gataullin et al., 2001).

Properties

IUPAC Name

cyclopentyl-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9;/h5-9,12H,1-4,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNQZJMESMHSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.